Product packaging for Butyl thiophene-3-carboxylate(Cat. No.:CAS No. 317385-62-9)

Butyl thiophene-3-carboxylate

Cat. No.: B1603519
CAS No.: 317385-62-9
M. Wt: 184.26 g/mol
InChI Key: PNELMESXUGBLMJ-UHFFFAOYSA-N
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Description

Butyl thiophene-3-carboxylate (CAS 317385-62-9) is an alkyl-substituted thiophene ester that serves as a versatile building block in organic electronics and medicinal chemistry. Its primary research value lies in its role as an electron-withdrawing monomer in the synthesis of conjugated polymers for high-performance bulk heterojunction polymer solar cells (PSCs) . The nature of the alkyl side-chain, such as the butyl group in this compound, is a critical structural parameter that significantly influences the resulting polymer's properties; systematic studies have shown that varying the alkyl chain in thiophene-3-carboxylate monomers allows for precise tuning of a polymer's optical properties, film morphology, and ultimately, the power conversion efficiency (PCE) of the photovoltaic device . In pharmaceutical research, the thiophene nucleus is a privileged structure, and derivatives like this compound are key intermediates in the synthesis of compounds with diverse biological activities . Thiophene-based molecules are extensively investigated for their potential as antimicrobial, antioxidant, and anticancer agents . Specific 2-amino-3-methylcarboxylate thiophene derivatives demonstrate pronounced and tumor-selective anti-proliferative activity, with some prototypes showing cytotoxic effects in the nanomolar range and high selectivity for sensitive cancer cell lines . As a biochemical reagent, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2S B1603519 Butyl thiophene-3-carboxylate CAS No. 317385-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-3-5-11-9(10)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNELMESXUGBLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604543
Record name Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317385-62-9
Record name Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Butyl Thiophene 3 Carboxylate and Analogous Esters

Classical Approaches to Thiophene-3-carboxylate Core Construction

Classical methods for synthesizing the thiophene-3-carboxylate core primarily rely on well-established reactions that have been refined over decades. These approaches are often characterized by their reliability and the use of readily available starting materials.

Gewald Reaction-Based Syntheses

The Gewald reaction, first reported in 1961, is a cornerstone in thiophene (B33073) chemistry, providing a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.netscispace.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgthieme-connect.com The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to form the thiophene ring. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes, which can serve as precursors to other thiophene derivatives. arkat-usa.orgresearchgate.net For instance, the reaction can be adapted to produce 2-aminothiophene-3-carboxylates by selecting the appropriate α-cyanoester. researchgate.netchimicatechnoacta.ru Various modifications to the Gewald reaction have been developed to improve yields and reaction times, including the use of microwave irradiation, solid supports, and mechanochemistry. wikipedia.orgmdpi.com While aryl ketones were initially considered less reactive, a two-step, one-pot method has been developed to synthesize 4-aryl-substituted 2-aminothiophene-3-carboxylates in good yields. mdpi.com

The general mechanism of the Gewald reaction is as follows:

Knoevenagel Condensation: A ketone condenses with an α-cyanoester to form a stable intermediate. wikipedia.org

Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is not fully understood but is believed to proceed through a postulated intermediate. wikipedia.org

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Table 1: Variations of the Gewald Reaction for Substituted 2-Aminothiophenes mdpi.com
ReactantsConditionsProductYield
Ketone, α-cyanoester, sulfur, amine baseOne-potPolysubstituted 2-aminothiopheneVaries (typically 35-80%) arkat-usa.org
Aryl ketone, α-cyanoester, sulfur, amine baseTwo-step, one-pot4-Aryl-substituted 2-aminothiophene-3-carboxylate25-70% mdpi.com
Cyclic ketone, malononitrile, sulfurSolvent-free, sequential Gewald/cyclocondensationThieno[2,3-d]pyrimidin-4-aminesExcellent researchgate.net

Esterification and Functionalization of Thiophene-3-carboxylic Acid

A straightforward method for the synthesis of butyl thiophene-3-carboxylate is the direct esterification of thiophene-3-carboxylic acid with butanol. This reaction is typically catalyzed by an acid and involves heating the carboxylic acid with the alcohol. While this method is direct, the synthesis of thiophene-3-carboxylic acid itself can be a multi-step process. researchgate.net

Functionalization of the pre-formed thiophene-3-carboxylic acid ring is another key strategy. For example, bromination of 3-thiophenecarboxylic acid can yield 5-bromothiophene-3-carboxylic acid, which can then be esterified. rsc.org This bromo-derivative serves as a versatile intermediate for further modifications through cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions for Directed Synthesis

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of complex molecules like this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a powerful tool for the synthesis of thiophene-containing compounds. rsc.org Palladium-catalyzed carbonylation reactions, in particular, offer a direct route to introducing a carboxylate group onto a thiophene ring. nih.gov For instance, the carbonylation of 3-bromothiophene (B43185) in the presence of butanol, catalyzed by a palladium complex, can directly yield this compound. uni-rostock.de

The synthesis of benzothiophene-3-carboxylic esters has been achieved through a palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence under aerobic conditions. nih.govacs.org This method demonstrates the utility of palladium catalysis in constructing the thiophene ring and introducing the ester functionality in a single process. Furthermore, palladium-catalyzed direct carbonylation of thiophenes using a CO/CO2 binary gas system has been shown to be highly efficient for producing thiophene carboxylic acids. rsc.org

The Suzuki-Miyaura cross-coupling reaction is another important palladium-catalyzed method. It has been optimized for the cyclopropanation of various bromothiophenes, which can then be further functionalized. semanticscholar.org

Table 2: Examples of Palladium-Catalyzed Syntheses
Starting MaterialReagentsCatalyst SystemProductYieldReference
3-BromothiopheneCO, ButanolPalladium complexThis compound- uni-rostock.de
2-(Methylthio)phenylacetylenesCO, Alcohol, O2PdI2/KIBenzothiophene-3-carboxylic esters57-83% nih.gov
Thiophenes/FuransCO/CO2, p-BQPd(OAc)2Thiophene/Furan carboxylic acidsUp to quantitative rsc.org
BromothiophenesCyclopropylboronic acidPd(OAc)2, SPhos, K3PO4Cyclopropylthiophenes69-93% semanticscholar.org

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. chemrxiv.org Nickel-catalyzed polymerization of mono-Grignard reagents derived from alkyl 2,5-dibromothiophene-3-carboxylates has been used to prepare regioregular poly(alkyl thiophene-3-carboxylates). thieme-connect.compvamu.edu This method allows for the synthesis of polymers with well-defined structures.

Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of a variety of organic compounds, including those containing thiophene rings. scienceopen.comnih.gov For example, a nickel-catalyzed carboxylation of aryl chlorides using carbon dioxide has been reported, which tolerates thiophene rings. organic-chemistry.org This indicates the potential for direct carboxylation of chloro-thiophenes to produce thiophene carboxylic acids, which can then be esterified. Nickel-catalyzed deprotonative polycondensation is another method used for synthesizing substituted polythiophenes. nih.gov

Direct Arylation Polymerization (DArP) in Monomer Synthesis

Direct Arylation Polymerization (DArP) is a powerful and more sustainable method for synthesizing conjugated polymers, as it avoids the pre-functionalization of monomers with organometallic reagents. nih.govresearchgate.net This technique involves the direct coupling of C-H bonds with C-halogen bonds, catalyzed by a transition metal, typically palladium. nih.gov

Novel and Expedited Synthetic Routes

Recent advancements in organic synthesis have led to the development of several novel and rapid methods for the construction of the thiophene ring system, providing efficient access to thiophene-3-carboxylates. These methods often offer advantages in terms of yield, regioselectivity, and reaction time over classical approaches.

Cycloaddition and Aromatization Pathways

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems like thiophenes. A notable approach involves the cycloaddition of a mercapto-ketone with an acrylate, followed by an acid-catalyzed aromatization to yield the thiophene-3-carboxylate. For instance, the reaction of 3-mercapto-2-butanone (B1585005) with methyl 3-methoxyacrylate has been a key step in a multi-step synthesis, demonstrating a novel route to this class of compounds. researchgate.netnih.gov

Another strategy involves the [3+2] cycloaddition reaction. For example, 2-(substituted-silyl)thiophene-3-carboxylates have been synthesized via the cycloaddition of α-mercapto ketones and 3-(substituted-silyl)propiolates, catalyzed by potassium tert-butoxide. researchgate.net This method provides good yields and high regioselectivity. researchgate.net

ReactantsCatalyst/ConditionsProductYield (%)Reference
3-Mercapto-2-butanone, Methyl 3-methoxyacrylateAcid-catalyzed aromatizationMethyl 4,5-dimethylthiophene-3-carboxylate~60% (overall) researchgate.netnih.gov
α-Mercapto ketones, 3-(Substituted-silyl)propiolatesPotassium tert-butoxide2-(Substituted-silyl)thiophene-3-carboxylatesModerate to good researchgate.net
(Z)-2-en-4-yne-1-thiolsPdI₂/KI, DMA, 25-100°CSubstituted thiophenes75-98% researchgate.netnih.gov

A significant advancement in this area is the palladium-iodide-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. researchgate.netnih.gov This reaction proceeds under neutral conditions in solvents like N,N-dimethylacetamide (DMA) to produce a variety of substituted thiophenes with high efficiency. researchgate.netnih.gov The catalytic system, typically PdI₂/KI, facilitates the 5-endo-dig cyclization followed by aromatization. nih.gov Research has shown that both terminal and internal triple bonds are well-tolerated, allowing for a broad substrate scope. researchgate.net

Oxidative Cyclization Methodologies

Oxidative cyclization offers a direct route to thiophene derivatives from acyclic precursors. A prominent example is the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes. This method utilizes a PdI₂/KI catalytic system under aerobic conditions (using air as the oxidant) to produce benzothiophene-3-carboxylic esters in good to high yields (57–83%). nih.govacs.orgacs.org The reaction is versatile, accommodating various substituents, including alkyl groups like butyl, on the alkyne terminus. acs.org

SubstrateCatalyst/OxidantProductYield (%)Reference
2-(Hex-1-yn-1-yl)phenyl(methyl)sulfanePdI₂/KI, CO/AirMethyl 2-butylbenzo[b]thiophene-3-carboxylate83% acs.org
2-(3,3-Dimethylbut-1-yn-1-yl)phenyl(methyl)sulfanePdI₂/KI, CO/AirMethyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate57% acs.org
2-(Phenylethynyl)phenyl(methyl)sulfanePdI₂/KI, CO/AirMethyl 2-phenylbenzo[b]thiophene-3-carboxylate72% nih.gov

The mechanism involves an intramolecular 5-endo-dig S-cyclization, followed by demethylation, alkoxycarbonylation with carbon monoxide and an alcohol, and finally, aerobic reoxidation of the palladium catalyst. nih.gov This methodology showcases high atom economy and the use of a benign oxidant. nih.gov

Multi-Component Reactions for Thiophene Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. tcichemicals.com The Gewald reaction is a classic and widely used MCR for the synthesis of 2-aminothiophenes, which can be precursors to other thiophene derivatives. mdpi.comresearchgate.netsemanticscholar.orgthieme-connect.com It typically involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. mdpi.com Modifications of the Gewald reaction have expanded its scope to include various substituted ketones and nitriles, yielding a diverse range of 2-aminothiophene-3-carboxylates. mdpi.comresearchgate.netresearchgate.net

The Fiesselmann thiophene synthesis is another powerful MCR that provides access to 3-hydroxy- or 3-aminothiophene-2-carboxylates. nih.govwikipedia.org A variation of this involves the reaction of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base to yield thieno[3,2-b]thiophene (B52689) derivatives. nih.gov A consecutive three-component synthesis reacting (hetero)aroyl chlorides, alkynes, and ethyl 2-mercaptoacetate also affords 2,4-disubstituted thiophene-5-carboxylates in good yields. rsc.org

Reaction TypeReactantsProduct TypeYield (%)Reference
Gewald ReactionAryl alkyl ketones, Ethyl cyanoacetate (B8463686), SulfurEthyl 4-aryl-2-aminothiophene-3-carboxylatesModerate to good researchgate.net
Gewald ReactionAcetophenone, Ethyl cyanoacetate, Sulfur, MorpholineEthyl 2-amino-4-phenylthiophene-3-carboxylate- mdpi.com
Fiesselmann Synthesis3-Chlorothiophene-2-carboxylates, Methyl thioglycolateMethyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates41-78% nih.gov
Tandem ReactionAllenes, β-KetothioamidesPolysubstituted 3-aminothiophenesGood acs.org

More recent developments include tandem reactions, such as the thio-Michael addition/oxidative annulation of thioamides and allenes, which lead to highly functionalized 3-aminothiophenes. acs.orgorganic-chemistry.org These MCRs are highly atom-economical and often proceed under mild conditions, making them attractive for combinatorial chemistry and drug discovery. tcichemicals.comresearchgate.net

Green Chemistry and Sustainable Synthetic Transformations

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, are increasingly influencing the design of synthetic routes. um-palembang.ac.idajrconline.orgkahedu.edu.in

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. mdpi.com The Gewald reaction, for instance, has been significantly accelerated using microwave irradiation, with some 2-aminothiophene-3-carboxylic acid derivatives being synthesized in just a few minutes. researchgate.netresearchgate.net

Microwave heating has also been successfully applied to the synthesis of thiophenecarboxamides through cobalt(III)-catalyzed C-H aminocarbonylation reactions with isocyanates, significantly shortening reaction times compared to standard thermal conditions. rsc.org The efficient and rapid energy transfer in microwave synthesis allows for solvent-free conditions in some cases, further enhancing the green credentials of the process. mdpi.comorganic-chemistry.org

ReactionConditionsReaction TimeYield (%)Reference
Gewald Synthesis of 2-AminothiophenesMicrowave irradiation2 minutesGood to excellent researchgate.net
Cobalt-catalyzed AminocarbonylationMicrowave irradiationShorter than conventionalUp to 84% rsc.org
Paal-Knorr CondensationMicrowave irradiation-Good organic-chemistry.org

Solvent Optimization and Atom Economy in Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. kahedu.edu.in The development of syntheses in greener solvents or under solvent-free conditions is a major goal. The palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes has been successfully performed in the ionic liquid BmimBF₄, which allows for the recycling of the catalytic system. nih.govacs.org Solvent-free Gewald reactions have also been developed using mechanochemistry (ball milling), which can even be catalytic in base and proceed under aerobic conditions. mdpi.com

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. um-palembang.ac.id Multi-component reactions, such as the Gewald and Fiesselmann syntheses, are inherently atom-economical as they combine multiple molecules into a single product with few or no byproducts. tcichemicals.com Similarly, cycloaddition and cycloisomerization reactions often exhibit high atom economy. nih.gov The pursuit of catalytic cycles, the use of elemental sulfur directly, and the avoidance of stoichiometric reagents are all strategies that enhance the atom economy and sustainability of thiophene synthesis. organic-chemistry.orgua.es

Regioselective and Stereoselective Synthesis of this compound Derivatives

The controlled synthesis of substituted thiophene-3-carboxylates, including butyl esters, presents a challenge due to the multiple reactive sites on the thiophene ring. However, various strategies have been developed to direct the substitution to the desired position, thereby achieving regioselectivity.

One notable approach involves the palladium-catalyzed direct arylation of 3-substituted thiophenes. While arylation typically occurs at the more reactive C2 position, the use of a bulky aryl bromide, such as 2-bromo-1,3-dichlorobenzene, can steer the arylation to the C5 position with high regioselectivity. For instance, the coupling of ethyl thiophene-3-carboxylate with 2-bromo-1,3-dichlorobenzene, using a phosphine-free palladium catalyst, yields the 5-arylated product with 89% selectivity. beilstein-journals.org This method demonstrates the potential to overcome the inherent reactivity patterns of the thiophene ring through the strategic choice of coupling partners.

Another versatile method for constructing the thiophene-3-carboxylate core is through cycloaddition reactions. A facile [3+2] cycloaddition reaction between α-mercapto ketones and 3-(substituted-silyl)propiolates, catalyzed by potassium tert-butoxide, provides a direct route to 2-(substituted-silyl)thiophene-3-carboxylates. ingentaconnect.comresearchgate.net This method is advantageous for its mild reaction conditions and the use of an environmentally friendly catalyst. researchgate.net

The Fiesselmann thiophene synthesis offers another pathway to substituted thiophene-3-carboxylates. This method has been applied to construct thieno[3,2-b]thiophene derivatives by condensing 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of potassium tert-butoxide. beilstein-journals.org This highlights the adaptability of classical synthetic methods for creating complex heterocyclic systems based on the thiophene-3-carboxylate scaffold.

In the realm of stereoselective synthesis, the focus shifts to creating chiral thiophene derivatives. While direct asymmetric synthesis of this compound itself is not extensively detailed in the provided context, methods for introducing chirality into related thiophene structures are relevant. For instance, copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters, including those with thiophene moieties, can produce chiral β-amino esters with high enantioselectivity. chinesechemsoc.org This indicates the potential for developing enantioselective methods for functionalizing the side chains of thiophene carboxylates.

Furthermore, the synthesis of chiral sulfinate esters, including thiophene derivatives, has been achieved through asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.gova-star.edu.sg This demonstrates a strategy for introducing a stereogenic sulfur center, which can be a valuable feature in chiral drug candidates.

The following table summarizes selected regioselective and stereoselective reactions for the synthesis of thiophene-3-carboxylate derivatives:

Reaction TypeReactantsCatalyst/ReagentProductKey Feature
Direct ArylationEthyl thiophene-3-carboxylate, 2-bromo-1,3-dichlorobenzenePalladium acetateEthyl 5-(2,6-dichlorophenyl)thiophene-3-carboxylateHigh regioselectivity for C5-arylation beilstein-journals.org
[3+2] Cycloadditionα-mercapto ketones, 3-(substituted-silyl)propiolatesPotassium tert-butoxide2-(substituted-silyl)thiophene-3-carboxylatesMild conditions, environmentally friendly catalyst ingentaconnect.comresearchgate.net
Fiesselmann Synthesis4- or 5-aryl-3-chlorothiophene-2-carboxylates, methyl thioglycolatePotassium tert-butoxideAryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylatesConstruction of fused thiophene systems beilstein-journals.org
Asymmetric Hydroaminationα,β-unsaturated esters (including thiophene derivatives), hydroxylamine (B1172632) estersCopper(I) acetate, chiral ligandChiral β-aminyl estersHigh enantioselectivity chinesechemsoc.org
Asymmetric CondensationProchiral thiophene sulfinates, alcoholsPentanidium (organocatalyst)Enantioenriched thiophene sulfinate estersIntroduction of a chiral sulfur center nih.gova-star.edu.sg

Reactivity and Transformation Pathways of Butyl Thiophene 3 Carboxylate

Reactions of the Ester Moiety

The butyl ester group undergoes a variety of transformations common to carboxylic acid esters, including hydrolysis, transesterification, and reduction.

The ester linkage in butyl thiophene-3-carboxylate can be cleaved through hydrolysis to yield thiophene-3-carboxylic acid and butanol. This reaction is typically catalyzed by acid or, more commonly, base. Alkaline hydrolysis, or saponification, is often employed, involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). nih.govnih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the final carboxylic acid. nih.gov

Transesterification is another key reaction of the ester moiety, where the butyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol or phenol (B47542) in the presence of a catalyst. rsc.orggoogle.com This equilibrium-driven process can be catalyzed by acids, bases, or various metal catalysts. rsc.orggoogle.com For instance, reacting this compound with ethanol (B145695) under acidic or basic conditions would lead to the formation of ethyl thiophene-3-carboxylate. mdpi.com The efficiency of the reaction can be improved by using a large excess of the new alcohol or by removing one of the products (e.g., butanol) from the reaction mixture.

Table 1: Representative Conditions for Ester Hydrolysis

Reactant(s)Reagents and ConditionsProductReference(s)
Methyl 2-aminothiophene-3-carboxylate1 M NaOH (aq), CH₃OH, reflux, 4 h2-Aminothiophene-3-carboxylic acid nih.gov
Ethyl 2-amino-4-arylthiophene-3-carboxylateNaOH, H₂O, MeOH, THF, 60 °C, 8 h2-Amino-4-arylthiophene-3-carboxylic acid nih.gov

The carboxylate group of this compound can be reduced to a primary alcohol, (thiophen-3-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. masterorganicchemistry.comlibretexts.org The reaction typically involves the addition of the ester to a solution of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide intermediate. pearson.comacs.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters efficiently. libretexts.org

Conversely, oxidation of the ester group itself is not a typical transformation. The thiophene (B33073) ring, however, can be oxidized at the sulfur atom, but this is a reaction of the heterocyclic ring system rather than the carboxylate group. chempedia.info

Table 2: Conditions for Ester Reduction

ReactantReagent(s)ProductReference(s)
Esters (general)1. LiAlH₄, EtherPrimary Alcohol masterorganicchemistry.comlibretexts.org
2. H₃O⁺ workup
Amides (for comparison)1. LiAlH₄, EtherAmine masterorganicchemistry.com
2. H₂O workup

Hydrolysis and Transesterification Reactions

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution (EAS) on unsubstituted thiophene preferentially occurs at the α-positions (C2 and C5), which are more activated than the β-positions (C3 and C4). slideshare.net

In this compound, the ester group at the 3-position is electron-withdrawing and therefore deactivates the thiophene ring towards EAS relative to unsubstituted thiophene. pdx.edu This deactivating group directs incoming electrophiles to the positions meta to itself, which are the C5 and C2 positions. Of these, the C5 position is strongly favored as it is an α-position of the thiophene ring and is not sterically hindered by the adjacent carboxylate group. The C2 position is also an α-position but is sterically hindered. The C4 position is a β-position and is also electronically deactivated by the adjacent ester group.

The halogenation of this compound is an example of electrophilic aromatic substitution. Due to the deactivating effect of the 3-carboxylate group, these reactions generally require conditions that may be harsher than those used for unsubstituted thiophene, though the inherent reactivity of the thiophene ring often allows for successful halogenation. researchgate.netacs.org

Bromination of similar thiophene-3-carboxylate esters has been shown to occur selectively at the 5-position. For example, the bromination of ethyl 4-ethylthiophene-3-carboxylate with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields ethyl 5-bromo-4-ethylthiophene-3-carboxylate. youtube.com This indicates that for this compound, halogenation with reagents like Br₂ or NBS would be expected to yield butyl 5-halothiophene-3-carboxylate as the major product.

Table 3: Representative Halogenation Reaction

SubstrateReagent(s)ProductReference(s)
Ethyl 4-ethylthiophene-3-carboxylateNBS, DMFEthyl 5-bromo-4-ethylthiophene-3-carboxylate youtube.com
Electron-deficient arenes (general)1,3-dibromo-5,5-dimethylhydantoin (DBDMH), hexafluoroisopropanol (HFIP)Brominated arenes researchgate.net

Nitration of the thiophene ring requires careful selection of reagents, as thiophenes can react explosively with strong nitrating agents like nitric acid alone. derpharmachemica.com Milder conditions, such as using acetyl nitrate (B79036), are often preferred. derpharmachemica.com For this compound, the electron-withdrawing ester group directs the incoming nitro group (NO₂⁺) to the 5-position. The synthesis of ethyl 5-nitrothiophene-3-carboxylate has been reported, further supporting the prediction that nitration occurs at the C5 position. smolecule.com

Sulfonation of thiophene occurs readily. derpharmachemica.com Treatment with concentrated sulfuric acid sulfonates thiophene at the 2-position. chempedia.info For thiophene-3-carboxylic acid and its derivatives, sulfonation with reagents like chlorosulfonic acid (ClSO₃H) has been shown to introduce a sulfonyl group at the 5-position, leading to compounds such as 5-(chlorosulfonyl)thiophene-3-carboxylic acid. smolecule.com This regioselectivity is consistent with the directing effect of the 3-carboxylate group.

Table 4: Nitration and Sulfonation Reactions

ReactionSubstrateReagent(s)Major ProductReference(s)
NitrationThiopheneAcetyl nitrate or Nitronium tetrafluoroborate2-Nitrothiophene derpharmachemica.com
SulfonationThiophene-3-carboxylic acidChlorosulfonic acid5-(Chlorosulfonyl)thiophene-3-carboxylic acid smolecule.com

Friedel-Crafts reactions on the thiophene ring are more complex than on benzene. The high reactivity of the thiophene ring can lead to side reactions and polymerization, particularly with strong Lewis acids like aluminum chloride (AlCl₃) used in traditional Friedel-Crafts alkylation. google.comst-andrews.ac.uk Milder Lewis acids such as tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) are often more effective for acylation. st-andrews.ac.ukmasterorganicchemistry.com

For this compound, Friedel-Crafts reactions are particularly challenging. The ester group deactivates the ring, making it less nucleophilic and thus less reactive towards the electrophiles generated in these reactions. masterorganicchemistry.comlibretexts.org Furthermore, the Lewis acid catalyst can coordinate with the carbonyl oxygen of the ester, further deactivating the ring. Despite these challenges, Friedel-Crafts acylation can sometimes be achieved under specific conditions, with substitution expected to occur at the 5-position. rsc.org Friedel-Crafts alkylation is generally less successful on such deactivated systems. pdx.edulibretexts.org

Table 5: Representative Friedel-Crafts Acylation

SubstrateReagent(s)Major Product(s)Reference(s)
3-Bromothiophene (B43185)Butyryl chloride, AlCl₃2-Acyl-3-bromothiophene and 5-Acyl-3-bromothiophene rsc.org
ThiopheneAcetyl chloride, SnCl₄2-Acetylthiophene st-andrews.ac.uk

Nitration and Sulfonation Reactions

Nucleophilic Transformations and Lithiation Chemistry

The thiophene ring, particularly when substituted with an electron-withdrawing carboxylate group, is susceptible to various transformations involving nucleophiles and organometallic reagents. The lithiation of thiophene-3-carboxylates is a key method for introducing functional groups at specific positions on the ring. Research has shown that the ester group can act as a directed metalation group. For instance, the lithiation of thiophene-3-carboxylate derivatives using n-butyllithium (n-BuLi) can selectively functionalize the sterically hindered 2-position, highlighting the directing influence of the ester moiety. nih.gov The resulting lithiated species are versatile intermediates that can react with a range of electrophiles, including aldehydes, ketones, and carbon dioxide, to yield substituted thiophene derivatives. nih.gov

The process is not without its challenges. In the case of halogenated thiophenes, a common complication is lithium-halogen exchange, a reaction that can occur more rapidly than deprotonation of an acidic C-H bond. reddit.com This can lead to the formation of undesired byproducts, such as the debrominated starting material, particularly if any proton sources are inadvertently present in the reaction medium. reddit.com The choice of the lithiating agent, such as n-butyllithium or tert-butyllithium, and the precise control of reaction conditions are therefore critical to achieving the desired outcome. reddit.comacs.org The underlying principle of directed ortho-lithiation, well-established for benzoic acids, extends to heterocyclic systems where the carboxylate group effectively directs metalation to the adjacent position. acs.org

A summary of electrophiles used in the reaction with lithiated super silyl (B83357) p-benzoate, analogous to thiophene carboxylate reactivity, is shown below.

EntryElectrophileProductYield (%)
1Methyl iodide3a80
2Acetone3b65
3Dimethylformamide (DMF)3c75
4Dimethylacetamide (DMA)3d78
5Carbon dioxide (CO₂)3e85
6Triethylborate3f72
Data derived from a study on super silyl benzoates, demonstrating the scope of electrophiles. nih.gov

Cyclization and Annulation Reactions Leading to Fused Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These fused systems, such as thienopyrimidines and thienopyridinones, are of significant interest in medicinal chemistry.

Thienopyrimidines, which are considered bioisosteres of quinazolines, are commonly synthesized from 2-aminothiophene-3-carboxylate esters. jisciences.commdpi.com The synthesis often begins with the Gewald reaction to prepare the aminothiophene precursor. nih.govsaspublishers.com From this key intermediate, several cyclization strategies can be employed.

One prominent method involves the condensation of the 2-aminothiophene-3-carboxylate with an isothiocyanate to form a thienylthiourea derivative. mdpi.com Subsequent intramolecular cyclization, typically promoted by a base like alcoholic potassium hydroxide, yields the corresponding 2-thioxo-thieno[2,3-d]pyrimidin-4-one. mdpi.com Alternatively, reaction of the amino ester with formamide (B127407) provides a direct route to the thienopyrimidinone core. mdpi.com Another pathway involves reacting the starting aminothiophene with hydrazine (B178648) hydrate, which leads to the formation of 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one. saspublishers.com These core structures can be further modified; for example, the 4-oxo group can be converted to a 4-chloro substituent using phosphorus oxychloride (POCl₃), enabling subsequent nucleophilic substitution reactions. mdpi.com The use of microwave irradiation has been found to accelerate these transformations, often leading to improved yields and shorter reaction times. mdpi.com

Starting MaterialReagent(s)Product TypeReference
2-Aminothiophene-3-carboxylate1. Isothiocyanate; 2. KOH2-Thioxo-thieno[2,3-d]pyrimidin-4-one mdpi.com
2-Aminothiophene-3-carboxylateFormamideThieno[2,3-d]pyrimidin-4-one mdpi.com
2-Aminothiophene-3-carboxylateHydrazine Hydrate3-Amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one saspublishers.com
Thieno[2,3-d]pyrimidin-4-onePOCl₃4-Chlorothieno[2,3-d]pyrimidine mdpi.com

The synthesis of thienopyridinones and related polycyclic structures can also be achieved from thiophene carboxylate precursors. One established route includes the phenylacetylation of aminothiophene carboxylic acid esters, which, upon treatment with a suitable base, undergo cyclization to form the thienopyridinone skeleton. researchgate.net

A more complex approach relies on the intramolecular cyclization of more elaborated substrates. For example, (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids have been used as precursors that cyclize to form fused thienopyridinone systems. chimicatechnoacta.ru A versatile methodology has been developed starting from aminothiophenes prepared by the Gewald reaction. metu.edu.tr These are halogenated via a modified Sandmeyer reaction, followed by a Sonogashira cross-coupling with an alkyne to install the necessary side chain. metu.edu.tr The final ring closure is accomplished through treatment with hydrazine hydrate, yielding the target thienopyridinone derivatives. metu.edu.tr Other related polycycles, such as 2H-benzo nih.govnih.govthieno[2,3-c]pyridin-1-one, have been synthesized through a sequence involving a Knoevenagel condensation, a Curtius rearrangement, and a final thermal cyclization step. nih.gov

Intramolecular cyclization is a fundamental strategy for constructing fused rings onto the thiophene core. A notable example is the formation of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids from the cyclization of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acid precursors in acetic anhydride. chimicatechnoacta.ruchimicatechnoacta.ru

Iodolactonization is a specific and powerful type of intramolecular cyclization. unipa.it For instance, 2-(phenylethynyl)thiophene-3-carboxylic acid undergoes a regioselective 6-endo-dig iodocyclization when treated with molecular iodine, affording 7-iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one in good yield. unipa.it Palladium catalysis also enables potent intramolecular cyclizations. The oxidative cyclization of substrates such as (2-(3,3-dimethylbut-1-yn-1-yl)phenyl)(methyl)sulfane proceeds via an intramolecular S-5-endo-dig cyclization to produce substituted benzo[b]thiophene-3-carboxylates. nih.govacs.org

Synthesis of Thienopyridinones and Related Polycycles

Cross-Coupling Reactions at the Thiophene Ring for Derivatization

The derivatization of the thiophene ring of this compound and its analogs is readily achieved through modern cross-coupling reactions, which are essential for building molecular complexity. nih.govacs.org These reactions typically require a halogenated thiophene precursor.

The Suzuki-Miyaura coupling is widely employed for this purpose. Tert-butyl 5-bromothiophene-3-carboxylate, for example, effectively participates in palladium-catalyzed coupling reactions with various arylboronic acids. smolecule.com This reaction has also been optimized for the synthesis of cyclopropylthiophenes, where bromothiophenes bearing ester functionalities are coupled with cyclopropylboronic acid using a highly efficient Pd(OAc)₂/SPhos catalyst system, providing the desired products in high yields. semanticscholar.orgnih.gov

The Sonogashira cross-coupling reaction is another cornerstone transformation, used to form carbon-carbon bonds between sp-hybridized carbon atoms and the thiophene ring. metu.edu.tr This reaction is instrumental in synthesizing alkynylthiophene carboxylates, which serve as key intermediates in the preparation of fused heterocycles like thienopyridinones. metu.edu.trunipa.it

The success of these palladium-catalyzed reactions often hinges on the choice of ligands. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, are frequently used as they tend to promote the desired reductive elimination step over potential side reactions like β-hydride elimination. nih.gov For the formation of C-N bonds, the Buchwald-Hartwig amination offers a direct route, although its efficacy can be dependent on the specific substrate. beilstein-journals.org

Coupling ReactionElectrophileNucleophileCatalyst System (Example)Product TypeReference
Suzuki-MiyauraBromo-thiophene carboxylateArylboronic acidPalladium-basedAryl-thiophene carboxylate smolecule.com
Suzuki-MiyauraBromo-thiophene carboxylateCyclopropylboronic acidPd(OAc)₂ / SPhosCyclopropyl-thiophene carboxylate semanticscholar.orgnih.gov
SonogashiraIodo/Bromo-thiophene carboxylateTerminal alkynePalladium / CopperAlkynyl-thiophene carboxylate metu.edu.trunipa.it
Buchwald-HartwigHalo-thiopheneAmine/AmidePalladium-basedAmino-thiophene beilstein-journals.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of key transformations is crucial for optimizing conditions and expanding their synthetic utility. For the palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters from ortho-alkynyl thioethers, a detailed catalytic cycle has been proposed. acs.org The mechanism is believed to involve (a) oxidative addition of Pd(0) to the substrate, (b) intramolecular nucleophilic attack of the sulfur atom on the alkyne (cyclization), (c) demethylation of the resulting sulfonium (B1226848) intermediate by an iodide anion, (d) insertion of carbon monoxide into the palladium-carbon bond, and (f) nucleophilic attack by an alcohol, followed by reductive elimination to release the final ester product and regenerate the active Pd(0) catalyst. acs.org

The mechanism of the iodolactonization of 3-alkynylthiophene-2-carboxylic acids has also been investigated. unipa.it The reaction is thought to initiate with the formation of a cyclic iodonium (B1229267) ion intermediate from the interaction between the alkyne and molecular iodine. unipa.it This is followed by a regioselective 6-endo-dig intramolecular attack from the carboxylate group, which leads to the formation of the fused iodo-thienopyranone product. unipa.it

In other cases, non-traditional pathways have been identified. For example, the synthesis of tert-butyl 4,5-dicyano-2-(dimethylamino)thiophene-3-carboxylate was suggested to proceed through a mechanism involving a radical process, coupled with a water-promoted carbon-carbon bond cleavage. molaid.com The intricate mechanisms of complex organic transformations are also being elucidated with the aid of computational chemistry, such as the use of Density Functional Theory (DFT) calculations to map out reaction energy profiles and transition states. whiterose.ac.uk

Applications of Butyl Thiophene 3 Carboxylate As a Strategic Building Block in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Architectures

The structure of butyl thiophene-3-carboxylate is ideally suited for the construction of complex, often fused, heterocyclic systems. The electron-rich thiophene (B33073) ring and the reactive ester functionality allow for a variety of chemical transformations. researchgate.net

One of the most prominent methods utilizing derivatives of this compound is the Gewald reaction, a multicomponent process that efficiently produces highly substituted 2-aminothiophenes. mdpi.comresearchgate.net For instance, reacting a ketone (like 3-pentanone (B124093) or cyclohexanone) with tert-butyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base yields tert-butyl 2-aminothiophene-3-carboxylate derivatives. researchgate.netnih.gov These 2-aminothiophene intermediates are not the endpoint but rather serve as pivotal precursors for building more complex fused heterocycles. A key example is their use in synthesizing thieno[2,3-d]pyrimidines, a class of compounds with significant biological interest. mdpi.comnih.gov The synthesis involves the initial formation of the aminothiophene, which is then cyclized with other reagents to form the fused pyrimidine (B1678525) ring. mdpi.com

Furthermore, the thiophene ring can participate in cycloaddition reactions. For example, a copper-catalyzed [3+2]-cycloaddition followed by a sulfur-oxygen exchange and oxidation can lead to the formation of highly substituted dihydrothiophenes and ultimately, tetraarylated thiophenes. acs.org These reactions highlight the role of the thiophene carboxylate scaffold in generating molecular complexity through controlled annulation and cyclization strategies. mdpi.comacs.org

Table 1: Synthesis of Complex Heterocycles

Starting Building BlockReaction TypeResulting Complex HeterocycleReference
tert-Butyl 2-aminothiophene-3-carboxylateCyclizationThieno[2,3-d]pyrimidines mdpi.com
Methyl 2-(tert-Butyl)-5-aryl-4,5-dihydrofuran-3-carboxylateSulfur-Oxygen Exchange / OxidationTetraarylated Thiophenes acs.org
Cyclohexanone (B45756), tert-butyl cyanoacetate, SulfurGewald Reactiontert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate researchgate.netnih.gov

Intermediates in the Synthesis of Biologically Relevant Frameworks (Focus on Synthetic Strategy)

The thiophene nucleus is a recognized pharmacophore, and this compound derivatives are instrumental in the synthesis of various biologically active molecules. nih.govresearchgate.net The synthetic strategy often leverages the thiophene core as a bioisosteric replacement for a phenyl ring, enhancing drug-receptor interactions through its sulfur atom. nih.gov

A significant synthetic application is in the development of potential anticancer agents. Thieno[2,3-d]pyrimidine derivatives, synthesized from aminothiophene carboxylate esters, have been investigated as kinase inhibitors. mdpi.com The synthetic route begins with a Gewald reaction to form the key 2-aminothiophene intermediate, which is subsequently cyclized to build the fused pyrimidine ring system, a core structure in many kinase inhibitors. mdpi.com

In the field of antibacterial research, derivatives such as methyl and ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are synthesized via the Gewald reaction using 4-tert-butylcyclohexanone. nih.gov These intermediates are then further modified to produce compounds with antivirulence activity, demonstrating a strategy where the core thiophene framework is assembled and then functionalized to achieve a specific biological target. nih.gov

Additionally, tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, prepared by reacting 3-pentanone with tert-butyl cyanoacetate, serves as a key intermediate. researchgate.net It is used in the synthesis of new compounds evaluated as GABAB positive allosteric modulators through amidation with reagents like 4-chlorobenzoyl chloride. researchgate.net This highlights a common strategy: the creation of a substituted thiophene-3-carboxylate core followed by amide coupling to introduce diverse functionalities.

Table 2: Synthetic Strategies for Biologically Relevant Frameworks

Biological Target/FrameworkKey IntermediateGeneral Synthetic StrategyReference
Anticancer (Kinase Inhibitors)Ethyl 2-aminothiophene carboxylate esterGewald reaction to form the aminothiophene, followed by cyclization to yield thieno[2,3-d]pyrimidines. mdpi.com
Antibacterial AgentsMethyl/Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateGewald reaction with a substituted cyclohexanone to form the core, followed by further derivatization. nih.gov
GABAB Positive Allosteric Modulatorstert-Butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylateGewald reaction followed by amidation of the amino group to introduce varied acyl substituents. researchgate.net

Building Blocks for Agrochemical Research

Thiophene-containing molecules are well-established in the agrochemical industry, forming the basis of several commercial fungicides. nih.gov this compound and its analogs are valuable building blocks in the discovery of new crop protection agents. lookchem.com Their utility stems from the ability to serve as a stable core onto which various toxophoric groups can be attached.

Research in this area often employs an active substructure splicing method. For example, novel fungicides have been designed by combining the active substructures of nicotinic acid and thiophene. nih.gov This strategy involves synthesizing N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where the thiophene amine precursor can be derived from a thiophene carboxylate. This approach has led to the discovery of fungicide candidates with excellent efficacy against pathogens like cucumber downy mildew. nih.gov

Specifically, compounds like 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester are considered valuable building blocks for developing new agrochemical products. lookchem.com The structural versatility of the thiophene ring allows for systematic modifications to optimize activity against various plant pests and diseases. smolecule.com

Table 3: Thiophene-Based Agrochemicals and Precursors

Agrochemical TypeExample Compound/PrecursorRole of Thiophene Building BlockReference
FungicideSilthiofam, Ethaboxam, PenthiopyradCore heterocyclic scaffold of commercial fungicides. nih.gov
Fungicide CandidateN-(thiophen-2-yl) nicotinamide derivativesServes as a key substructure combined with another active moiety (nicotinic acid). nih.gov
General Agrochemicalstert-Butyl 2-aminothiophene-3-carboxylate derivativesVersatile intermediate for synthesizing potential new pesticides and fungicides. lookchem.com

Synthesis of Specialty Chemicals and Fine Organic Intermediates

Beyond pharmaceuticals and agrochemicals, this compound is a key intermediate in the synthesis of specialty chemicals, particularly functional materials for electronics. Thiophene-based molecules are one of the most important classes of organic semiconductors due to their chemical stability and tunable electronic properties. researchgate.netrsc.org

Polythiophenes, such as Poly-3-butyl thiophene (P3BT), are widely studied for applications in organic field-effect transistors and photovoltaic devices. rsc.orgresearchgate.net The synthesis of the monomers for these polymers often starts from thiophene derivatives. The functional groups on the thiophene ring, including the position of the butyl chain and other substituents, allow for precise tuning of the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for device performance. researchgate.netrsc.org

As a fine organic intermediate, the value of this compound lies in its synthetic flexibility. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing access to a wide range of derivatives. researchgate.net The thiophene ring itself can undergo electrophilic substitution, allowing for the introduction of further functional groups. nih.gov This makes it a foundational molecule for producing a diverse portfolio of specialty organic compounds used in research and industry.

Table 4: Applications in Specialty Chemicals

Application AreaSpecific Material/Chemical ClassRole of this compoundReference
Organic ElectronicsPolythiophenes (e.g., P3BT)Serves as a precursor to the monomer units used in polymerization. rsc.orgresearchgate.net
Functional MaterialsOrganic SemiconductorsCore building block whose functionalization allows for tuning of electronic and optical properties. researchgate.net
Fine Organic SynthesisDiverse Thiophene DerivativesA versatile intermediate due to the modifiable ester group and reactive thiophene ring. nih.gov

Role in Materials Science and Polymer Chemistry Research

Monomer in Conjugated Polymer Synthesis

Butyl thiophene-3-carboxylate is a critical monomer used in the synthesis of conjugated polymers, which are polymers with a backbone of alternating single and double bonds that allow for the delocalization of electrons. This electron delocalization is the source of the unique electronic and optical properties of these materials, making them suitable for applications such as organic solar cells, light-emitting diodes, and transistors. wikipedia.orgcmu.edu The presence of the butyl ester group on the thiophene (B33073) ring not only enhances the solubility and processability of the resulting polymers but also influences their final properties. nih.gov

Poly(alkyl thiophene-3-carboxylates) Synthesis and Structural Control

The synthesis of poly(alkyl thiophene-3-carboxylates), including those derived from this compound, has been a subject of extensive research. acs.org These polymers are a class of polythiophenes where an alkyl ester group is directly attached to the thiophene ring. acs.org The synthesis of these materials can be achieved through various polymerization methods, with a focus on controlling the polymer's structure, particularly its regioregularity. researchgate.net

Regioregularity refers to the specific orientation of the monomer units within the polymer chain. In the case of 3-substituted thiophenes, three different couplings can occur during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which in turn enhances π-conjugation and improves the material's charge transport properties. cmu.eduresearchgate.net The synthesis of regioregular poly(alkyl thiophene-3-carboxylates) has been achieved through methods like the Grignard Metathesis (GRIM) polymerization, which allows for a high degree of control over the polymer's structure. researchgate.net

Oxidative Direct Arylation Polymerization (oxi-DArP) for Controlled Architectures

A significant advancement in the synthesis of poly(alkyl thiophene-3-carboxylates) is the use of Oxidative Direct Arylation Polymerization (oxi-DArP). rsc.orgresearchgate.net This method is considered a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalization of the monomers with organometallic or halogen groups. rsc.org

In the context of this compound and its analogs, the ester group has been found to act as a directing group in oxi-DArP, promoting the formation of high molecular weight polymers with good regioregularity. rsc.orgx-mol.com This palladium-catalyzed dehydrogenative polycondensation method enables direct C-H/C-H coupling, leading to well-defined polymer architectures. rsc.orgresearchgate.net For instance, the polymerization of hexyl thiophene-3-carboxylate via oxi-DArP has yielded polymers with regioregularity of around 85%. rsc.orgx-mol.com This method has also been successfully applied to the synthesis of random copolymers, further expanding the range of accessible materials. rsc.org

Regioregularity and Defect Formation in Thiophene Polymerization

The regioregularity of polythiophenes is a crucial factor that dictates their performance in electronic devices. As mentioned earlier, head-to-head (HH) and tail-to-tail (TT) couplings are considered defects in the polymer chain as they can cause steric hindrance, leading to a twisting of the polymer backbone and a reduction in the effective conjugation length. cmu.edu This, in turn, can negatively impact the material's conductivity and other electronic properties. cmu.edu

Research has shown that the presence of an ester directing group can play a significant role in minimizing the formation of these defects during polymerization. acs.org The steric and electronic effects of the substituent at the 3-position of the thiophene ring can influence the regioselectivity of the polymerization reaction. researchgate.net For example, in the GRIM method, the formation of a specific Grignard reagent intermediate favors the subsequent head-to-tail coupling, leading to a highly regioregular polymer. researchgate.net The ability to control and minimize defect formation is therefore a key aspect of synthesizing high-performance polythiophenes.

Design and Synthesis of Thiophene-Based Oligomers and Macromolecules

Beyond polymers, this compound and similar monomers are also used in the design and synthesis of well-defined thiophene-based oligomers and macromolecules. mdpi.comsemanticscholar.org These smaller, precisely structured molecules are valuable for fundamental studies of structure-property relationships and can also serve as components in more complex macromolecular architectures. nih.gov

The synthesis of these oligomers often employs cross-coupling reactions like Suzuki and Stille couplings, where the thiophene monomer can be functionalized with appropriate reactive groups. nih.gov For example, thiophene boronic esters are common intermediates in Suzuki coupling reactions. The ability to create these defined oligomers allows for a systematic investigation of how factors like chain length and substituent placement affect the electronic and optical properties of the material. This knowledge is then applied to the design of polymers with desired characteristics.

Influence of Ester Substituents on Polymerization and Resulting Macromolecular Structure

The ester substituent, such as the butyl carboxylate group, has a profound influence on both the polymerization process and the structure of the resulting macromolecule. The electron-withdrawing nature of the carbonyl group in the ester can affect the electronic properties of the monomer and the polymer. nih.govrsc.org

During polymerization, the ester group can act as a directing group, as seen in oxi-DArP, influencing the regioselectivity and promoting the formation of high molecular weight polymers. rsc.orgx-mol.com The size and nature of the alkyl group in the ester can also play a role. For instance, bulkier ester groups can introduce steric hindrance that affects the planarity of the polymer backbone. researchgate.net

Furthermore, the ester functionality can be used to tune the solubility and processing characteristics of the polymer. nih.gov This is a critical consideration for the fabrication of thin films for electronic devices. The presence of the ester group can also influence the self-assembly and morphology of the polymer in the solid state, which are key factors in determining the performance of organic electronic devices. nih.govresearchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecular systems. scispace.com For butyl thiophene-3-carboxylate, DFT calculations provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indices.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org For thiophene (B33073) derivatives, the electron-rich thiophene ring significantly influences the HOMO, while the electron-withdrawing carboxylate group affects the LUMO. researchgate.net DFT calculations can precisely map the electron density of these orbitals, showing their distribution across the thiophene ring and the ester functional group.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. sapub.org These descriptors, based on conceptual DFT, help predict how the molecule will interact with other chemical species. nih.gov Key descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are generally more reactive. semanticscholar.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

DFT studies on similar dihydrothiophenone derivatives show that such calculations can effectively rank a series of compounds in order of reactivity based on these indices. semanticscholar.org The analysis of these parameters indicates the most probable sites for electrophilic and nucleophilic attack, providing a theoretical foundation for its reaction chemistry. semanticscholar.orgnih.gov

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT.
ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO--1.85
Energy GapΔEELUMO - EHOMO4.35
Electronegativityχ-(EHOMO + ELUMO)/24.025
Chemical Hardnessη(ELUMO - EHOMO)/22.175
Chemical SoftnessS1/η0.460
Electrophilicity Indexωχ² / (2η)3.72

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes over time. volkamerlab.org For this compound, MD simulations can reveal the flexibility of the butyl chain and the rotational freedom around the ester linkage, which are crucial for its interaction with other molecules or biological targets.

An MD simulation models the movement of atoms in the molecule by solving Newton's equations of motion. frontiersin.org The simulation starts with an optimized molecular structure, often obtained from quantum chemical calculations, which is then placed in a simulated environment (e.g., a solvent box) at a specific temperature and pressure. frontiersin.org Over the course of the simulation, which can span from picoseconds to microseconds, the trajectory of each atom is recorded. volkamerlab.org

Analysis of the MD trajectory for this compound would focus on:

Conformational Flexibility: The thiophene ring itself is a rigid, planar structure. However, the butyl ester group introduces conformational flexibility. Key aspects to analyze include the rotation around the C-O and O-C bonds of the ester group and the various conformations (e.g., anti, gauche) accessible to the n-butyl chain.

Root Mean Square Deviation (RMSD): This metric is used to track the structural changes of the molecule over time relative to its initial conformation. A stable RMSD suggests the molecule has reached an equilibrium state, while large fluctuations can indicate significant conformational transitions. volkamerlab.org

Dihedral Angle Analysis: Monitoring the dihedral angles along the butyl chain and the ester linkage provides a quantitative measure of the accessible conformations and their relative populations.

These simulations provide a dynamic picture of the molecule's shape and how it might adapt its conformation to fit into a binding site, a process that is critical for structure-based drug design.

Table 2: Key Dihedral Angles Monitored in a Hypothetical MD Simulation of this compound.
Dihedral AngleAtoms InvolvedDescriptionExpected Behavior
τ1C2-C3-C(O)-OOrientation of carboxylate group relative to the thiophene ringLimited rotation, favoring planarity with the ring
τ2C3-C(O)-O-CH₂Rotation around the ester C-O bondSignificant rotational freedom
τ3C(O)-O-CH₂-CH₂Rotation defining the first part of the butyl chain conformationRotation between trans and gauche conformers
τ4O-CH₂-CH₂-CH₂Rotation defining the middle of the butyl chain conformationRotation between trans and gauche conformers

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.net These calculations allow researchers to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. chinesechemsoc.org This provides a step-by-step understanding of how reactants are converted into products.

For this compound, these methods can be applied to study various reactions, such as electrophilic substitution on the thiophene ring, hydrolysis of the ester, or cycloaddition reactions. A notable example for thiophenes is the oxidation by singlet oxygen, which is believed to proceed via a [2+4] cycloaddition mechanism to form an endoperoxide intermediate. nih.gov

A typical computational study of a reaction mechanism involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and any proposed intermediates and transition states.

Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Calculating the relative energies of all species to construct a reaction energy profile, which shows the energy barriers (activation energies) that must be overcome.

Such studies can resolve mechanistic ambiguities and predict the feasibility and regioselectivity of reactions. chinesechemsoc.orgresearchgate.net For instance, calculations could determine whether an electrophile would preferentially attack the C2 or C5 position of the thiophene ring and explain this preference based on the stability of the resulting intermediates.

Table 3: Hypothetical Parameters from a DFT Calculation for a Reaction Mechanism.
SpeciesRelative Energy (kcal/mol)Nature of Stationary PointKey Geometric Feature
Reactants0.0MinimumSeparated molecules
Transition State (TS1)+25.5First-order saddle pointPartially formed bond
Intermediate+5.2MinimumCyclic intermediate structure
Transition State (TS2)+15.8First-order saddle pointBond breaking
Products-10.4MinimumFinal product structure

Computational Prediction of Spectroscopic Parameters for Structural Confirmation of Derivatives

Computational methods are widely used to predict spectroscopic parameters, which serve as a powerful tool for the structural confirmation of newly synthesized compounds, including derivatives of this compound. bohrium.com By comparing computationally predicted spectra with experimental data, chemists can verify the proposed structure of a molecule. ajrconline.orgresearchgate.net

The primary techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. nih.gov These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR spectra to assign signals and confirm the connectivity of atoms. ajrconline.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. bohrium.com This allows for the prediction of the UV-Vis absorption spectrum (λ_max), providing information about the electronic transitions within the molecule, which are particularly sensitive to the conjugated π-system of the thiophene ring. nih.gov

The strong agreement between calculated and experimental spectroscopic data provides high confidence in the structural assignment of a synthesized derivative. bohrium.com

Table 4: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data for a Derivative of this compound.
Spectroscopic TechniqueParameterExperimental ValuePredicted Value (DFT)Assignment
FTIRFrequency (cm⁻¹)17151720C=O stretch (ester)
¹³C NMRChemical Shift (ppm)164.8165.5C=O (ester carbon)
¹H NMRChemical Shift (ppm)8.158.20H2 proton on thiophene ring
UV-Visλmax (nm)265268π → π* transition

Structure-Reactivity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. nih.gov Computational modeling is a key component of modern SAR, allowing for the systematic investigation of how structural modifications affect molecular properties and, consequently, function. acs.org

The process typically involves:

Defining a Molecular Scaffold: Starting with the core structure of this compound.

Systematic Modification: Introducing various substituents at different positions (e.g., on the thiophene ring) or altering the butyl ester chain (e.g., changing its length or branching).

Calculating Descriptors: For each virtual analog, a range of electronic, steric, and lipophilic descriptors (e.g., HOMO/LUMO energies, molecular shape, logP) are calculated using computational methods.

Developing a Model: A quantitative structure-activity relationship (QSAR) model is then built to correlate these calculated descriptors with experimentally observed activity. For instance, a model could be developed to predict the genotoxicity of various thiophene derivatives based on their structural information. researchgate.net

These studies provide valuable insights into the key structural features required for a specific activity. acs.org For example, it might be found that electron-withdrawing groups on the thiophene ring enhance a particular type of reactivity, while a longer alkyl chain on the ester improves membrane permeability. This information is crucial for rationally designing new compounds with optimized properties. nih.gov

Table 5: Hypothetical Computational SAR Data for Derivatives of Thiophene-3-carboxylate.
CompoundModificationCalculated Descriptor (e.g., Electrophilicity Index ω)Predicted Activity (Arbitrary Units)
This compoundReference3.721.00
Derivative 1Add -NO₂ at C54.501.85
Derivative 2Add -NH₂ at C23.100.65
Derivative 3Replace Butyl with Ethyl3.710.98
Derivative 4Add -Cl at C54.151.52

Advanced Methodologies for Structural Elucidation and Reaction Monitoring in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives (e.g., 2D NMR, COSY, HSQC for differentiating protons and couplings in new compounds)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is crucial for the unambiguous structural elucidation of complex thiophene (B33073) derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are essential for differentiating between protons with similar chemical shifts and mapping out the intricate network of scalar couplings within a molecule. bohrium.com

Correlation Spectroscopy (COSY) is a powerful homonuclear technique used to identify proton-proton (¹H-¹H) coupling relationships. In the context of substituted thiophenes, COSY spectra reveal the connectivity between protons on the thiophene ring and adjacent substituents. mdpi.comikm.org.my For instance, analysis of the COSY spectrum for novel substituted thiophenes allows for the identification of distinct structural fragments by observing cross-peaks that indicate which protons are spin-coupled. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D technique that correlates the chemical shifts of protons directly with the carbons to which they are attached. This is invaluable for assigning carbon signals in the ¹³C NMR spectrum, which can be challenging for complex molecules. mdpi.comikm.org.my For derivatives of Butyl thiophene-3-carboxylate, an HSQC experiment would definitively link each proton signal from the butyl chain and the thiophene ring to its corresponding carbon atom. mdpi.comrsc.org

Heteronuclear Multiple Bond Correlation (HMBC) is another key 2D technique that shows correlations between protons and carbons over two or three bonds. This long-range correlation is instrumental in piecing together the molecular skeleton, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. mdpi.commdpi.com For example, in complex bithiophene derivatives, HMBC correlations have been used to establish the connectivity between different structural fragments. mdpi.com The combination of COSY, HSQC, and HMBC provides a complete and detailed picture of the molecular structure, which is essential when synthesizing new and novel compounds. rsc.orgmdpi.com

Table 1: Application of 2D NMR Techniques in Thiophene Derivative Analysis

NMR Technique Information Provided Application Example Reference
COSY Identifies ¹H-¹H spin-spin coupling networks. Revealing the connectivity of structural fragments in novel substituted thiophenes. mdpi.com
HSQC Correlates protons to their directly bonded carbons. Assigning carbon signals in the ¹³C NMR spectrum of complex thiophenes. mdpi.comikm.org.my
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations. Establishing connectivity across quaternary carbons and between different molecular fragments. mdpi.commdpi.com

| NOESY | Determines through-space proximity of nuclei. | Determining ¹H-¹H dipolar interactions to understand the 3D conformation of acylselenourea derivatives of thiophene. | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Synthesized Compounds

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the characterization of synthesized compounds like this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.govrsc.org

This technique is routinely used to confirm the identity of newly synthesized thiophene derivatives. acs.orgmdpi.comvulcanchem.com Researchers compare the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺) with the theoretically calculated mass for a proposed formula. A close match between these values provides strong evidence for the successful synthesis of the target compound. nih.govacs.org For example, in the synthesis of novel thiophene-arylamide derivatives, electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) was used to measure the exact mass of the target compounds. acs.org Similarly, the characterization of new thiophene-containing pyrazoline derivatives involved HRMS (ESI-TOF) to confirm their elemental composition. mdpi.com

Table 2: Exemplary HRMS Data for Thiophene Derivatives

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
N-(4-Chlorophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide C₂₂H₂₂N₂O₂S 379.1475 379.1473 acs.org
A triaryl pyrazoline thiophene derivative C₂₆H₂₃N₂O₃S 443.1424 443.1408 mdpi.com
A triaryl pyrazoline thiophene derivative C₂₇H₂₅N₂O₄S 473.1530 473.1538 mdpi.com
A triaryl pyrazoline thiophene derivative C₂₃H₂₃N₂O₃S 407.1424 407.1430 mdpi.com

X-ray Crystallography for Definitive Structural Assignment of Novel Compounds and Reaction Intermediates

While a crystal structure for this compound itself is not prominently reported, analyses of closely related derivatives provide significant insights. For instance, the crystallographic analysis of sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals that the compound crystallizes in a monoclinic space group, with the thiophene ring exhibiting minimal deviation from planarity. The analysis also details how intermolecular C—H⋯O hydrogen bonds stabilize the crystal packing.

In another example, the crystal structure of methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate shows an essentially planar system through the amidothienylcarboxylate moiety. iucr.org The study details the dihedral angles between the functional groups and the thiophene ring, as well as the intramolecular and intermolecular hydrogen bonding networks that dictate the crystal's supramolecular architecture. iucr.orgiucr.org Such data is invaluable for understanding structure-property relationships and for rational drug design. nih.gov

Table 3: Crystallographic Data for Methyl 2-[(ferrocenylcarbonyl)amino]thiophene-3-carboxylate

Parameter Value Description Reference
Crystal System Monoclinic - iucr.org
Space Group P2₁/n - iucr.org
Fe—C Bond Lengths 2.027 (2) – 2.066 (2) Å Distances in the substituted cyclopentadienyl (B1206354) ring. iucr.org
Amido-Thienyl Angle 3.60 (7)° Dihedral angle between the amido unit and the thienyl ring. iucr.org
Thienyl-Ester Angle 3.17 (7)° Dihedral angle between the thienyl group and the ester moiety. iucr.org
Intramolecular H-Bond N—H···O N···O distance of 2.727 (2) Å. iucr.org

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time analysis of chemical reactions as they occur, providing valuable mechanistic insights and enabling precise process control. These methods are particularly useful for studying the synthesis and transformation of compounds like this compound.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy has been employed to study the adsorption and reaction of thiophene on catalyst surfaces. researchgate.net In one study, FT-IR was used to monitor the behavior of thiophene on Mo₂N/γ-Al₂O₃ catalysts at various temperatures. The technique revealed that thiophene adsorbs onto the catalyst surface and only reacts in the presence of hydrogen, forming surface-bonded butene species. researchgate.net This type of real-time analysis is critical for understanding catalytic mechanisms and deactivation pathways. researchgate.netcsic.es

In-situ X-ray Diffraction (XRD) can be used to monitor changes in the solid-state phases during a reaction. For example, in-situ high-temperature XRD has been used to analyze the phase behavior of the reaction medium during the direct carboxylation of thiophene with CO₂. researchgate.net This provides crucial information for optimizing reaction conditions like temperature and pressure to maximize product yield. researchgate.net

Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient ionization technique that allows for the rapid analysis of reactants and products directly from the reaction mixture with minimal sample preparation. nih.gov This method can be used for real-time reaction monitoring, providing immediate feedback on the progress of esterification or other reactions involving thiophene carboxylates. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods for Butyl thiophene-3-carboxylate is a paramount objective. Future research will likely pivot from traditional, often harsh, synthesis protocols towards more sustainable catalytic systems. While palladium-catalyzed reactions have been instrumental, the focus is shifting to catalysts that are more abundant, less toxic, and operate under milder conditions. mdpi.comrsc.org

Key areas for future investigation include:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, copper, nickel, and other earth-abundant metals to replace precious metals like palladium. These catalysts offer the potential for lower costs and reduced environmental impact.

Heterogeneous Catalysis: The design of robust heterogeneous catalysts, such as metal-organic frameworks (MOFs) or polymers supporting catalytic sites, will be crucial for simplifying product purification and enabling catalyst recycling. acs.orgrsc.org Thiophene-functionalized Zn-based MOFs have already demonstrated potential as heterogeneous catalysts for CO2 conversion, a principle that could be adapted for ester synthesis. acs.org

Photocatalysis and Electrocatalysis: Leveraging light or electrical energy to drive the synthesis of this compound represents a significant leap towards green chemistry. These methods can often be performed at ambient temperature and pressure, minimizing energy consumption.

Biocatalysis: The use of enzymes for the synthesis of thiophene (B33073) derivatives is a nascent but promising field. Future work could focus on identifying or engineering enzymes capable of regioselectively constructing or modifying the thiophene ring to produce this compound.

A comparative look at emerging catalytic systems highlights the trend towards sustainability:

Catalyst SystemPrecursor/Substrate ExamplePotential Advantage for this compound Synthesis
Iridium-catalyzed borylationSubstituted thiophenesVersatile functionalization under mild conditions. nih.gov
Ruthenium-catalyzed cyclization2,3-aryl-1,3-butadiene substratesAccess to complex thiophene-fused systems. chemrxiv.org
Metal-free heterogeneous catalystsCarboxylic acids and alcoholsHigh reactivity and selectivity in esterification, with the benefit of being metal-free and recyclable. rsc.org
Palladium with synergistic co-catalystsThiophenesImproved catalyst stability and yield in aerobic oxidative coupling reactions. nih.gov

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The inherent electronic properties of the thiophene ring make this compound an attractive building block for a new generation of functional materials. The butyl ester group can be strategically employed to fine-tune solubility, morphology, and intermolecular interactions, which are critical for material performance.

Future research in this domain will likely concentrate on:

Organic Electronics: The synthesis of regioregular poly(alkyl thiophene-3-carboxylate)s for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The butyl group can enhance the processability of these polymers in solution, facilitating the fabrication of large-area and flexible electronic devices.

Sensor Technology: The development of chemosensors based on this compound-containing polymers or molecules. The thiophene scaffold can be functionalized to selectively interact with specific analytes, leading to a detectable optical or electronic response.

Smart Materials: The creation of stimuli-responsive materials that change their properties in response to external triggers such as light, temperature, or pH. The ester group in this compound can be hydrolyzed or transesterified, providing a mechanism for triggering a material's response.

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is essential for optimizing existing methods and inventing new ones. The interplay between experimental studies and computational chemistry will be vital in this endeavor.

Future mechanistic investigations should aim to:

Elucidate Reaction Pathways: Utilize techniques like in-situ spectroscopy and kinetic analysis to map out the elementary steps of catalytic cycles. For instance, detailed studies on copper-catalyzed hydroamination have led to dramatically improved reaction conditions. nih.gov

Characterize Reactive Intermediates: The isolation and characterization of transient intermediates, or their trapping, can provide invaluable insights into how reactions proceed.

Computational Modeling: Employ Density Functional Theory (DFT) and other computational methods to model reaction profiles, transition states, and the influence of substituents on reactivity. chemrxiv.org Such studies can help in predicting the outcomes of new reactions and in the rational design of more efficient catalysts.

A deeper mechanistic understanding will enable chemists to move beyond trial-and-error approaches and towards the rational design of synthetic routes to complex molecules derived from this compound.

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical synthesis is planned and executed. For a molecule like this compound, these computational tools can accelerate the discovery of novel synthetic pathways and the design of new functional derivatives.

Future applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it from simpler, commercially available starting materials. This can uncover non-intuitive and more efficient synthetic routes.

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations involving this compound.

De Novo Molecular Design: AI algorithms can generate novel molecular structures with desired properties, such as specific electronic or biological activities, using the this compound scaffold as a starting point.

Property Prediction: ML models can predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the rapid screening of large numbers of candidate molecules before committing to their synthesis. The use of AI has already been explored for predicting drug targets for thiophene derivatives.

Potential for Specialized Applications in Emerging Technologies

The unique combination of properties offered by this compound and its derivatives opens up possibilities for their use in a range of emerging technologies.

Future research could explore the following specialized applications:

Advanced Energy Storage: Thiophene-based polymers are being investigated for use as electrode materials in batteries and supercapacitors. The butyl ester group could be modified to enhance ion transport or redox activity.

Biomedical Applications: While this article does not focus on therapeutic uses, the thiophene scaffold is a well-known pharmacophore. Future research could explore the use of this compound as a building block for biocompatible materials, drug delivery systems, or diagnostic probes.

Flexible and Wearable Electronics: The processability of polymers derived from this compound makes them suitable for integration into flexible substrates, paving the way for wearable sensors, displays, and energy harvesting devices.

Catalysis: The thiophene ring itself can act as a ligand for metal catalysts. This compound could be used to create novel catalysts with tailored electronic and steric properties for a variety of chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing butyl thiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves esterification of thiophene-3-carboxylic acid with butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization may include:

  • Varying molar ratios of reactants (e.g., 1:1.5 acid-to-alcohol).
  • Using Dean-Stark traps for azeotropic water removal to shift equilibrium.
  • Testing alternative catalysts like immobilized lipases for greener synthesis.
  • Monitoring reaction progress via TLC or HPLC .
    • Critical Considerations : Side reactions like transesterification or thiophene ring oxidation may occur under harsh conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm ester group formation (e.g., δ ~4.2 ppm for butyl OCH₂) and thiophene ring protons (δ ~7.0–8.0 ppm).
  • FTIR : Peaks at ~1700 cm1^{-1} (ester C=O stretch) and ~3100 cm1^{-1} (thiophene C-H).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+, expected m/z ~212.06 for C9_9H12_{12}O2_2S).
  • X-ray Crystallography : For definitive structural confirmation if crystalline derivatives are synthesized .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (similar to thiophene derivatives in ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (linked to respiratory toxicity in ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications to the thiophene ring or ester group influence the compound’s physicochemical properties and bioactivity?

  • Case Study : Ethyl 4-phenylthiophene-3-carboxylate derivatives (e.g., STK280616) show β-secretase inhibition for Alzheimer’s research. Key modifications include:

  • Electron-withdrawing groups (e.g., NO2_2) on the thiophene ring enhance electrophilicity, improving enzyme binding.
  • Alkyl chain length in the ester group affects lipophilicity and membrane permeability (e.g., butyl vs. methyl esters) .
    • Experimental Design : Perform comparative DFT calculations and molecular docking to predict substituent effects on binding affinity. Validate with enzymatic assays (e.g., fluorescence-based BACE1 inhibition) .

Q. What strategies resolve contradictions in reported biological activity data for thiophene-3-carboxylate derivatives?

  • Root Causes : Discrepancies may arise from:

  • Purity Issues : Impurities in commercial samples (e.g., unreacted starting materials). Validate via HPLC (>98% purity) .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times. Standardize protocols using reference compounds.
  • Solubility Effects : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .
    • Resolution : Meta-analysis of published data with emphasis on methodological transparency. Replicate key studies under controlled conditions .

Q. How can this compound serve as a scaffold for developing fluorescent probes or metal-organic frameworks (MOFs)?

  • Fluorescent Probes : Functionalize the thiophene ring with fluorophores (e.g., dansyl chloride) for pH or ion sensing. Monitor emission shifts (λem_{\text{em}}) in response to analytes .
  • MOF Synthesis : Coordinate the carboxylate group with transition metals (e.g., Zn2+^{2+}) to form porous frameworks. Characterize via BET surface area analysis and X-ray diffraction .

Methodological Challenges

Q. What are the limitations of current catalytic systems for synthesizing this compound, and how can they be addressed?

  • Challenges : Acidic catalysts may degrade the thiophene ring. Enzymatic catalysis (e.g., Candida antarctica lipase B) offers milder conditions but requires anhydrous solvents.
  • Innovations : Use ionic liquids as solvents to enhance enzyme stability or develop heterogeneous catalysts (e.g., sulfonated graphene oxide) for recyclability .

Q. How can computational tools predict the environmental impact or biodegradability of this compound?

  • Models : Apply EPI Suite to estimate logP (lipophilicity) and Biowin scores (biodegradability). Validate with OECD 301F ready biodegradability tests .
  • Ecotoxicity : Use QSAR models to predict acute toxicity to Daphnia magna or algae. Correlate with experimental EC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.